![molecular formula C29H26N4O4S B2637654 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 2034352-90-2](/img/structure/B2637654.png)
2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrrolopyrimidine derivative, which is a class of compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are known to exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with various substituents attached to it. These include a phenyl ring, an ethoxyphenyl group, and a methoxyphenyl group .Chemical Reactions Analysis
Pyrrolopyrimidines can undergo various chemical reactions, depending on the substituents present. For example, they can participate in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence its properties .Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds structurally related to 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide have been synthesized and evaluated for their antitumor activity. A study found that certain novel synthesized compounds displayed potent anticancer activity against human cancer cell lines, including the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116), with some showing activity comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Research has also focused on the synthesis of compounds with a core structure similar to this compound, targeting antimicrobial activities. Several new compounds were synthesized and evaluated for their potential as antimicrobial agents, with some demonstrating promising results against pathogenic microorganisms (Bondock, Rabie, Etman, & Fadda, 2008).
TNF-α Inhibitory Activity
Novel derivatives incorporating the structural motif of tumor necrosis factor-α (TNF-α) inhibitors were synthesized and evaluated. The pyrrolo[2,3-d]pyrimidines, structurally related to the compound , displayed significant TNF-α inhibitory activity, with one compound, in particular, showing activity comparable to that of dexamethasone (Hilmy et al., 2015).
Electrochemical Properties
Studies have also explored the electrochemical properties of compounds structurally related to this compound. The electrochemical evaluation of certain pyrrolo derivatives revealed their potential for presenting bioreduction properties, a characteristic that could be significant in various scientific applications (Zaki, Bettencourt, Fernandes, & Proença, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-3-37-22-14-12-21(13-15-22)33-28(35)27-26(24(17-30-27)19-8-5-4-6-9-19)32-29(33)38-18-25(34)31-20-10-7-11-23(16-20)36-2/h4-17,30H,3,18H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQMERMKVOSCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2637571.png)
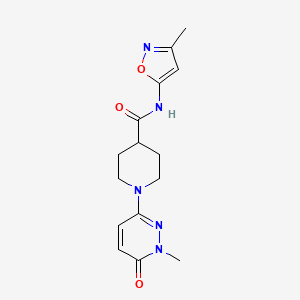
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2637573.png)
![2-(Furan-2-yl)-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637577.png)
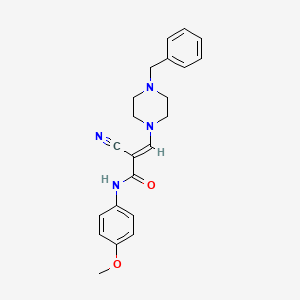
![Methyl 2-amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2637580.png)
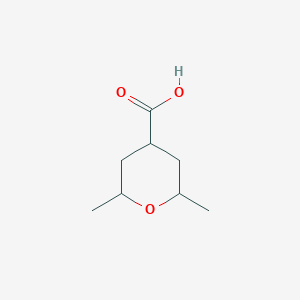
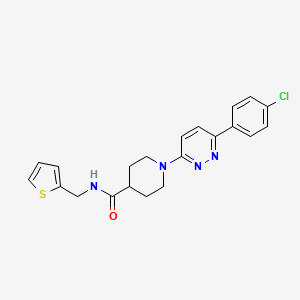
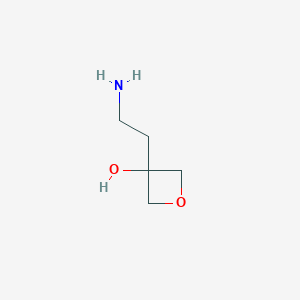
![N-(3-chloro-2-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637584.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-1H-pyrazol-4-yl}{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2637587.png)
![3-Fluoro-4-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2637588.png)

![N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2637594.png)
